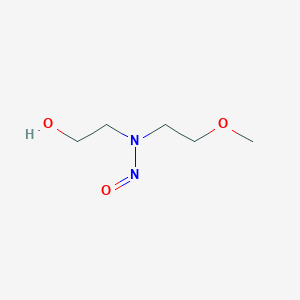
N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide: is a chemical compound that belongs to the class of nitrous amides. These compounds are characterized by the presence of a nitrous group (-NO) attached to an amide functional group. This particular compound features hydroxyethyl and methoxyethyl substituents, which may influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide typically involves the reaction of appropriate amines with nitrous acid. The general synthetic route may include:
Starting Materials: 2-Hydroxyethylamine and 2-Methoxyethylamine.
Reaction with Nitrous Acid: The amines are reacted with nitrous acid under controlled conditions to form the nitrous amide.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrous group to an amine group.
Substitution: The hydroxyethyl and methoxyethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide may have applications in various fields of scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic effects or as a precursor for drug development.
Industry: Used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide would depend on its specific interactions with molecular targets. Generally, nitrous amides can act as:
Nitrosating Agents: They can transfer nitrous groups to other molecules, affecting their reactivity.
Enzyme Inhibitors: They may inhibit certain enzymes by modifying active sites or interacting with cofactors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxyethyl)-N-methyl nitrous amide
- N-(2-Methoxyethyl)-N-methyl nitrous amide
- N-(2-Hydroxyethyl)-N-ethyl nitrous amide
Uniqueness
N-(2-Hydroxyethyl)-N-(2-methoxyethyl)nitrous amide is unique due to the presence of both hydroxyethyl and methoxyethyl groups, which may confer distinct chemical properties and reactivity compared to other similar compounds.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Propriétés
Numéro CAS |
63295-30-7 |
|---|---|
Formule moléculaire |
C5H12N2O3 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-N-(2-methoxyethyl)nitrous amide |
InChI |
InChI=1S/C5H12N2O3/c1-10-5-3-7(6-9)2-4-8/h8H,2-5H2,1H3 |
Clé InChI |
BMJOZRWTXZSXSN-UHFFFAOYSA-N |
SMILES canonique |
COCCN(CCO)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


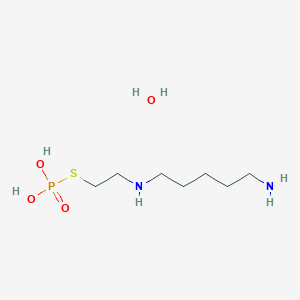
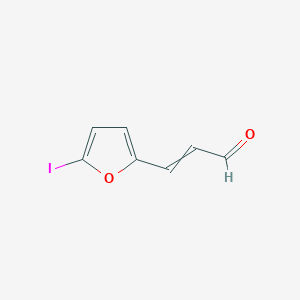
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)

![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
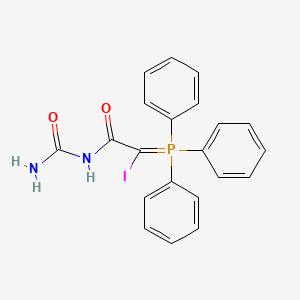
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)

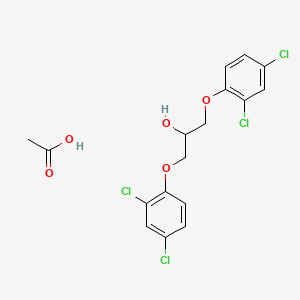

![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)
